N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide
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Overview
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazepine ring fused with a dibenzofuran system, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the oxazepine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazepine ring.
Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions.
Formation of the dibenzofuran system: This involves the cyclization of aromatic precursors.
Attachment of the fluorobenzamide moiety: This final step involves the coupling of the oxazepine intermediate with 4-fluorobenzoyl chloride under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of central nervous system disorders.
Pharmacology: The compound is investigated for its interactions with various receptors and enzymes.
Biology: It is used in studies to understand its effects on cellular processes and pathways.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis or degradation, leading to altered neuronal activity.
Comparison with Similar Compounds
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide can be compared with similar compounds such as:
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide: This compound has a phenoxyacetamide moiety instead of a fluorobenzamide moiety.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-iodobenzamide: This compound features an iodobenzamide moiety, which may confer different reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features and the presence of the fluorobenzamide moiety, which may enhance its biological activity and stability.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3/c1-2-25-18-5-3-4-6-20(18)28-19-12-11-16(13-17(19)22(25)27)24-21(26)14-7-9-15(23)10-8-14/h3-13H,2H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNGOIBCOGCGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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